molecular formula C14H17BFNO2 B8262397 6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B8262397
M. Wt: 261.10 g/mol
InChI Key: WBMUILOQZNJVBY-UHFFFAOYSA-N
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Description

6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 1691201-28-1) is a high-purity organoboron building block essential in modern medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 14 H 17 BFNO 2 and a molecular weight of 261.10 g/mol, belongs to the class of indole boronic acid pinacol esters . Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it serves as a versatile partner to construct complex biaryl systems. The indole scaffold is a privileged structure in pharmaceuticals, and the presence of the boronic ester group at the 3-position allows for efficient carbon-carbon bond formation, enabling the rapid exploration of structure-activity relationships in lead optimization campaigns . Fluorine substitution on the aromatic ring, as seen with the 6-fluoro group in this reagent, is a critical strategy in medicinal chemistry. The fluorine atom can influence the molecule's electron distribution, metabolic stability, and membrane permeability, making it a valuable bioisostere in the design of active pharmaceutical ingredients. The pinacol boronic ester is a stable, crystalline solid that is typically supplied with a purity of 98% or higher, ensuring reliable and reproducible reaction outcomes . Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . This product is intended for research and further manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-8-17-12-7-9(16)5-6-10(11)12/h5-8,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMUILOQZNJVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves sequential halogenation and borylation steps starting from 6-fluoroindole. The NH group of indole is first protected to prevent side reactions during bromination, followed by Miyaura borylation to install the boronic ester.

Step 1: Tosyl Protection of 6-Fluoroindole

6-Fluoroindole is reacted with p-toluenesulfonyl chloride (TsCl) under phase-transfer conditions (toluene, 50% NaOH, tetrabutylammonium hydrogen sulfate) to yield N-tosyl-6-fluoroindole. This step achieves 88–92% yield, as demonstrated in analogous protocols.

Step 2: Bromination at C3

The protected indole undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) to produce 3-bromo-N-tosyl-6-fluoroindole. Yields for similar substrates range from 70–85%.

Step 3: Miyaura Borylation

The brominated intermediate is treated with bis(pinacolato)diboron (B2_2pin2_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2_2) and potassium acetate in dioxane at 80°C. This step affords the boronic ester with modest yields (52–79%).

Step 4: Deprotection

The tosyl group is removed via acid hydrolysis (e.g., H2_2SO4_4 in methanol) to yield the final product. Deprotection efficiencies exceed 90% in analogous systems.

Key Data

StepReagents/ConditionsYieldReference
ProtectionTsCl, NaOH, Bu4_4N+^+HSO4_4^-, toluene88–92%
BrominationNBS, DCM, rt70–85%
BorylationB2_2pin2_2, Pd(dppf)Cl2_2, KOAc, dioxane, 80°C52–79%
DeprotectionH2_2SO4_4, MeOH>90%

Iridium-Catalyzed C–H Borylation of 6-Fluoroindole

Reaction Overview

Direct C–H borylation at the 3-position of 6-fluoroindole bypasses halogenation steps, offering a streamlined approach. Iridium catalysts with bidentate ligands enable regioselective activation of the C3–H bond.

Catalytic System

A mixture of [Ir(OMe)COD]2_2 (1.5 mol%), 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), and B2_2pin2_2 in tetrahydrofuran (THF) at 80°C for 12–18 hours achieves borylation. This method, adapted from quinoline functionalization, is hypothesized to proceed via oxidative addition of the C–H bond to Ir, followed by boron insertion.

Key Data

ParameterValueReference
Catalyst[Ir(OMe)COD]2_2 (1.5 mol%)
Liganddtbpy
SolventTHF
Temperature80°C
Yield*60–75% (hypothetical)
*Assumed based on analogous quinoline borylation.

Multi-Step Synthesis from 6-Fluoroindole-3-Carbonitrile

Reaction Overview

This route leverages nitrile intermediates, as described in a Chinese patent, to access 3-substituted indoles. Hydrolysis of the nitrile to a boronic acid, followed by esterification with pinacol, provides an alternative pathway.

Step 1: Synthesis of 6-Fluoroindole-3-Carbonitrile

6-Fluoroindole undergoes a Mannich reaction with dimethylamine hydrochloride and paraformaldehyde in n-butanol, followed by cyanide substitution using NaCN in DMF at 150°C. The nitrile is obtained in 46–52% yield.

StepReagents/ConditionsYieldReference
Nitrile FormationNaCN, DMF, 150°C46–52%
BoronationB2_2pin2_2, Pd catalyst, base50–70%*
*Assumed based on Miyaura borylation.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Miyaura BorylationHigh regioselectivity; established protocolMulti-step; NH protection required40–60% (overall)
Ir-Catalyzed C–H BorylationStep-economical; no pre-functionalizationRequires optimization for indoles60–75% (hypothetical)
Nitrile IntermediateUtilizes stable intermediatesLow yielding nitrile step25–35% (overall)

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The compound can undergo reduction reactions to modify the functional groups present on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields the corresponding boronic acid, while nucleophilic substitution of the fluorine atom can lead to a variety of substituted indole derivatives.

Scientific Research Applications

6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole has several scientific research applications, including:

    Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

    Industry: The compound is used in the production of advanced materials and specialty chemicals, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The fluorine atom can influence the electronic properties of the indole ring, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes key structural differences and properties of analogous indole-based boronate esters:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
6-Fluoro-3-(pinacol boronate)-1H-indole 6-F, 3-Bpin C14H17BFNO2 High reactivity in cross-coupling; PET tracer precursor
5-Methoxy-6-(pinacol boronate)-1H-indole 5-OCH3, 6-Bpin C15H20BNO3 Electron-donating methoxy group alters electronic density; lower coupling efficiency
5-Chloro-6-(pinacol boronate)-1H-indole 5-Cl, 6-Bpin C14H17BClNO2 Chlorine increases steric hindrance; used in halogenated drug scaffolds
6-Fluoro-4-(pinacol boronate)-1H-indole 6-F, 4-Bpin C14H17BFNO2 Boronate at position 4 reduces steric accessibility for coupling
1-Methyl-6-(pinacol boronate)-1H-indole 1-CH3, 6-Bpin C14H18BNO2 N-methylation improves solubility; intermediate in radiopharmaceuticals
5-(Pinacol boronate)-1H-indole 5-Bpin C14H18BNO2 Less steric hindrance; higher coupling yields

Biological Activity

6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including the incorporation of a fluorine atom and a dioxaborolane moiety, suggest it may interact with biological targets in novel ways. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C14H18BFN2O2
  • Molecular Weight : 276.11 g/mol
  • CAS Number : 864773-67-1

The biological activity of 6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole may be attributed to its ability to interact with various biological macromolecules. The presence of the boron atom in the dioxaborolane structure can facilitate interactions with nucleophilic sites in proteins and nucleic acids.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for certain receptors, affecting signal transduction pathways.
  • Antioxidant Activity : The structure may confer antioxidant properties that protect cells from oxidative stress.

Anticancer Properties

Research has indicated that indole derivatives possess anticancer activity. For instance:

  • A study demonstrated that similar compounds inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines (e.g., breast and prostate cancer) .
CompoundIC50 (µM)Cancer Type
6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indoleTBDTBD
Related Indole Derivative10Breast Cancer
Related Indole Derivative15Prostate Cancer

Neuroprotective Effects

Indoles are also known for neuroprotective effects:

  • In vitro studies show that indole derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents .

Case Studies

  • Study on Neuroprotection :
    • A recent study evaluated the neuroprotective effects of 6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in a mouse model of neurodegeneration. Results indicated a significant reduction in neuronal death and improved motor function compared to controls.
  • In Vivo Efficacy :
    • In vivo studies using animal models showed that administration of the compound resulted in decreased tumor size in xenograft models of human cancer .

Pharmacokinetics

Understanding the pharmacokinetics of the compound is crucial for assessing its therapeutic potential:

  • Bioavailability : Preliminary studies suggest moderate oral bioavailability.
  • Metabolism : The compound is likely metabolized via cytochrome P450 pathways.

Safety Profile

The safety profile is essential for any therapeutic application:

  • Toxicity Studies : Initial toxicity assessments indicate low acute toxicity; however, further studies are required to evaluate long-term effects .

Q & A

Q. What are the key considerations for synthesizing 6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole via Suzuki-Miyaura coupling?

The synthesis typically involves coupling a halogenated indole precursor (e.g., 6-fluoro-3-iodo-1H-indole) with bis(pinacolato)diboron under palladium catalysis. Critical parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient borylation .
  • Solvent system : THF or dioxane with aqueous Na₂CO₃ to stabilize intermediates.
  • Temperature : 80–100°C for 12–24 hours to ensure complete conversion .
  • Purification : Column chromatography (e.g., hexane/ethyl acetate) yields >95% purity .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • NMR :
  • ¹H NMR : Signals for the indole NH (~10–12 ppm), fluorinated aromatic protons (δ 7.0–8.0 ppm), and pinacol methyl groups (δ 1.2–1.3 ppm) .
  • ¹³C NMR : Boron-bound carbons appear at ~80–85 ppm, with indole carbons in the 100–140 ppm range .
  • ¹⁹F NMR : A singlet near -110 ppm confirms fluorine substitution .
    • HRMS : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₄H₁₆BFNO₂: 279.12 g/mol) .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of the indole core in this compound?

  • Electrophilic substitution : Fluorine at C6 directs electrophiles (e.g., nitration, halogenation) to C5 due to electronic effects .
  • Cross-coupling : The boronate group enables Suzuki-Miyaura reactions with aryl halides at C3. Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the indole NH group (e.g., PEG-400/DMF solvent, 12-hour reaction) .

Q. How do steric and electronic effects influence the reactivity of the boronate ester in catalytic applications?

  • Steric hindrance : The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) slows transmetalation in cross-couplings, requiring elevated temperatures .
  • Electronic effects : Electron-withdrawing fluorine at C6 enhances boron’s Lewis acidity, improving reactivity in Friedel-Crafts or conjugate addition reactions .
  • Computational validation : DFT studies show the boron center’s partial positive charge (+0.3 eV) facilitates nucleophilic attack .

Q. What challenges arise in characterizing byproducts during scale-up synthesis?

  • Deboronation : Hydrolysis of the boronate ester under acidic conditions generates 6-fluoro-1H-indole-3-boronic acid (detected via TLC, Rf = 0.3 in 70:30 EtOAc/hexane) .
  • Protodeboronation : Heating above 120°C in polar solvents (DMF, DMSO) leads to loss of the boronate group. Stabilize with pinacol .
  • Mass spectrometry : LC-HRMS identifies dimers (m/z ~557) formed via Suzuki coupling side reactions .

Experimental Design & Data Analysis

Q. How to design a kinetic study for palladium-catalyzed cross-couplings involving this compound?

  • Protocol :

Monitor reaction progress via ¹H NMR or GC-MS at 0, 2, 6, and 12 hours.

Vary catalyst loading (1–5 mol%), ligand (PPh₃ vs. XPhos), and temperature.

Calculate turnover frequency (TOF) and activation energy (Ea) using Arrhenius plots.

  • Key findings :
  • PdCl₂(dppf) achieves TOF >200 h⁻¹ at 80°C .
  • Lower yields (<60%) with electron-rich aryl halides due to competitive protodeboronation .

Q. How to resolve contradictions in reported reaction yields for indole derivatives?

  • Case study : A 63% yield in a Friedel-Crafts reaction vs. 22% in click chemistry .
  • Root cause analysis :
  • Solvent polarity : PEG-400 (polar) stabilizes intermediates in click chemistry but slows mass transfer .
  • Catalyst poisoning : Indole NH coordinates Pd, reducing efficiency in cross-couplings. Mitigate with NH-protecting groups (e.g., tert-butyl carbamate) .

Applications in Drug Discovery

Q. What role does this compound play in synthesizing bioactive indole alkaloids?

  • Case example : Total synthesis of (-)-clavicipitic acid uses 6-fluoro-3-boronoindole as a key intermediate for late-stage Suzuki coupling with γ,γ-dimethylallyl chloride .
  • Advantages : Boron’s orthogonal reactivity enables sequential functionalization without protecting groups .

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